1-(3-Methoxypropyl)azetidin-3-amine
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Overview
Description
1-(3-Methoxypropyl)azetidin-3-amine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity properties to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)azetidin-3-amine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been reported to rapidly provide bis-functionalized azetidines .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and catalytic processes are preferred due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, saturated amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Methoxypropyl)azetidin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical transformations. The compound can act as an amino acid surrogate, interacting with enzymes and receptors in biological systems . Its unique structure enables it to modulate biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of 1-(3-Methoxypropyl)azetidin-3-amine, known for its high ring strain and reactivity.
1,3-Disubstituted Azetidines: Compounds with similar structural features but different substituents at the 1 and 3 positions.
Aziridines: Three-membered nitrogen-containing heterocycles with even higher ring strain and reactivity compared to azetidines.
Uniqueness
This functional group enhances the compound’s solubility, reactivity, and ability to interact with biological targets, making it a versatile compound in various research fields .
Properties
IUPAC Name |
1-(3-methoxypropyl)azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-10-4-2-3-9-5-7(8)6-9/h7H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUUBCNKCJALLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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